molecular formula C10H18N4S8 B1682735 Tecoram CAS No. 5836-23-7

Tecoram

Cat. No.: B1682735
CAS No.: 5836-23-7
M. Wt: 450.8 g/mol
InChI Key: OTWBGXPTCSGQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tecoram, also known by its IUPAC name N,N,N′,N′-tetramethyl-4,9-dithioxo-2,3,10,11-tetrathia-5,8-diazadodecanedithioamide, is a dithiocarbamate compound. It is primarily used as a fungicide in agricultural applications. The compound has a molecular formula of C10H18N4S8 and a molecular weight of 450.8 g/mol . This compound is known for its potential neurotoxic effects and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tecoram can be synthesized through the reaction of dimethylamine with carbon disulfide, followed by oxidation with iodine. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, this compound is produced by reacting dimethylamine with carbon disulfide in the presence of a base, followed by oxidation with an appropriate oxidizing agent. The process is carried out in large reactors with precise control over temperature, pressure, and pH to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tecoram undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tecoram has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential neurotoxic effects and its interactions with biological systems.

    Medicine: Investigated for its potential therapeutic applications and its effects on the immune system.

    Industry: Used as a fungicide in agriculture and as a stabilizer in rubber production.

Mechanism of Action

Tecoram exerts its effects through multiple mechanisms, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tecoram

This compound is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its potential neurotoxic effects and its ability to induce oxidative stress make it a valuable compound for scientific research .

Properties

IUPAC Name

2-[(dimethylcarbamothioyldisulfanyl)carbothioylamino]ethylcarbamothioylsulfanyl N,N-dimethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4S8/c1-13(2)9(17)21-19-7(15)11-5-6-12-8(16)20-22-10(18)14(3)4/h5-6H2,1-4H3,(H,11,15)(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWBGXPTCSGQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)SSC(=S)NCCNC(=S)SSC(=S)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042439
Record name Tecoram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5836-23-7
Record name Tecoram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5836-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tecoram [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005836237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tecoram
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tecoram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N',N',N''',N'''-tetramethyl-N,N''-ethylenebis(thiuram disulphide)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.930
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TECORAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2564ESC0WV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tecoram
Reactant of Route 2
Tecoram
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Tecoram
Reactant of Route 4
Reactant of Route 4
Tecoram

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.